3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile is an organic compound with the molecular formula C9H8FN3O2 It is characterized by the presence of a fluoro-substituted nitrophenyl group attached to an amino-propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile typically involves the reaction of 4-fluoro-2-nitroaniline with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-[(4-Amino-2-nitrophenyl)amino]propanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and reactivity. These modifications can influence biological pathways and molecular interactions, leading to various effects depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate
- 3-[(4-fluoro-2-nitrophenyl)(methyl)amino]propanenitrile
- 3-[(2-nitrophenyl)amino]propanenitrile
Uniqueness
3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile is unique due to the presence of both a fluoro and nitro group on the phenyl ring, which imparts distinct chemical properties
Properties
Molecular Formula |
C9H8FN3O2 |
---|---|
Molecular Weight |
209.18 g/mol |
IUPAC Name |
3-(4-fluoro-2-nitroanilino)propanenitrile |
InChI |
InChI=1S/C9H8FN3O2/c10-7-2-3-8(12-5-1-4-11)9(6-7)13(14)15/h2-3,6,12H,1,5H2 |
InChI Key |
FMLBWKVCXIVSAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])NCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.